3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid
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Overview
Description
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3,5-dichlorobenzaldehyde and tert-butyl carbamate in the presence of a base such as sodium hydride.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.
Protection: Finally, the amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, replacing chlorine atoms with other nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Deprotection: Free amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its amino and carboxylic acid groups.
Medicine
In medicinal chemistry, it serves as a building block for the synthesis of potential pharmaceutical agents. Its dichlorophenyl group is particularly useful in designing molecules with enhanced biological activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The Boc protecting group ensures that the amino group remains protected during reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxycarbonylamino-3-phenyl-propionic acid: Lacks the dichloro substitution, making it less reactive in certain substitution reactions.
3-Amino-3-(3,5-dichloro-phenyl)-propionic acid: Without the Boc protecting group, it is more reactive but less stable in synthetic applications.
3-Tert-butoxycarbonylamino-3-(4-chloro-phenyl)-propionic acid: The position of the chlorine atom affects the compound’s reactivity and interaction with biological targets.
Uniqueness
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid is unique due to the presence of both the Boc protecting group and the dichlorophenyl moiety. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXNAYGOUOQUPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626884 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3,5-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188812-96-6 |
Source
|
Record name | 3,5-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188812-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3,5-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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